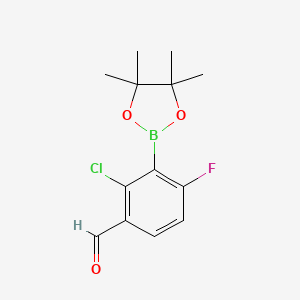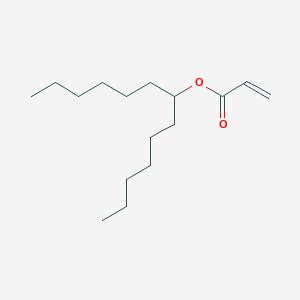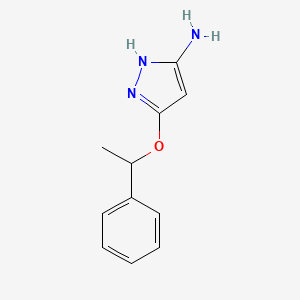
5-(1-Phenylethoxy)-1H-pyrazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1-Phenylethoxy)-1H-pyrazol-3-amine is a heterocyclic compound that features a pyrazole ring substituted with a phenylethoxy group and an amine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Phenylethoxy)-1H-pyrazol-3-amine typically involves the reaction of 1-phenylethanol with hydrazine derivatives under controlled conditions. One common method involves the condensation of 1-phenylethanol with hydrazine hydrate, followed by cyclization to form the pyrazole ring. The reaction is usually carried out in the presence of a catalyst such as acetic acid or sulfuric acid at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
5-(1-Phenylethoxy)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The phenylethoxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylethoxy group can yield phenylacetone, while substitution reactions can produce a variety of amine derivatives .
Wissenschaftliche Forschungsanwendungen
5-(1-Phenylethoxy)-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a pharmaceutical intermediate in drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-(1-Phenylethoxy)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylacetone: A related compound with a phenyl group attached to a ketone.
1-Phenyl-1H-pyrazole: A simpler pyrazole derivative without the ethoxy group.
3-Amino-5-phenylpyrazole: A similar compound with an amino group at a different position.
Uniqueness
5-(1-Phenylethoxy)-1H-pyrazol-3-amine is unique due to the presence of both the phenylethoxy and amine groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C11H13N3O |
|---|---|
Molekulargewicht |
203.24 g/mol |
IUPAC-Name |
3-(1-phenylethoxy)-1H-pyrazol-5-amine |
InChI |
InChI=1S/C11H13N3O/c1-8(9-5-3-2-4-6-9)15-11-7-10(12)13-14-11/h2-8H,1H3,(H3,12,13,14) |
InChI-Schlüssel |
BCVHYVFPIDZGQS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CC=C1)OC2=NNC(=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



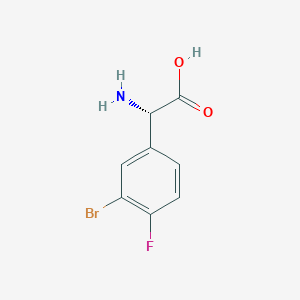
![tert-Butyl (2R,5S)-4-(2-chloro-7-(2-fluoro-6-methoxyphenyl)-6-isopropyl-5-oxo-5,6-dihydropyrido[4,3-d]pyrimidin-4-yl)-2,5-dimethylpiperazine-1-carboxylate](/img/structure/B14026500.png)
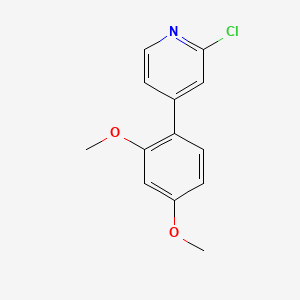
![2'-Chloro-5-fluoro-[1,1'-biphenyl]-2-amine](/img/structure/B14026505.png)

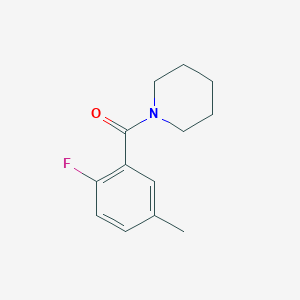
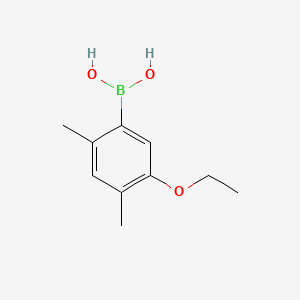

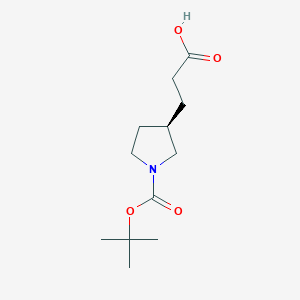
![6-Amino-2-isopropyl-2,5,6,8-tetrahydro-7H-pyrazolo[4,3-B][1,4]oxazepin-7-one](/img/structure/B14026543.png)

